molecular formula C8H5Cl2FO B7828523 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone

2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone

Cat. No.: B7828523
M. Wt: 207.03 g/mol
InChI Key: FRSBDALHVZFPHT-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone (CAS 860029-79-4) is a chemical building block of interest in synthetic organic and medicinal chemistry . It is an α-halo ketone with the molecular formula C₈H₅Cl₂FO and a molecular weight of 207.03 g/mol . Compounds of this structural class are frequently employed as key intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents . For instance, structurally similar α-chloro ketones serve as crucial precursors in the biocatalytic or chemocatalytic production of chiral alcohols, which are valuable building blocks for active pharmaceutical ingredients (APIs) . Researchers utilize this compound in various chemical transformations, where the reactive chloro and carbonyl groups allow for further functionalization. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(4-chloro-3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSBDALHVZFPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of 2 Chloro 1 4 Chloro 3 Fluorophenyl Ethanone in Synthetic Organic Chemistry

2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone is a halogenated acetophenone (B1666503) that has garnered attention as a crucial intermediate in advanced synthetic organic chemistry. Its strategic importance lies in its precisely arranged functional groups: a reactive α-chloro ketone moiety and a di-substituted phenyl ring containing both a chloro and a fluoro group. This specific arrangement makes it a valuable precursor for constructing complex molecular architectures, particularly in the pharmaceutical industry.

A significant application highlighting its strategic value is its role as a key starting material in the synthesis of Ravoxertinib (GDC-0994) newdrugapprovals.org. Ravoxertinib is an orally available inhibitor of extracellular signal-regulated kinase (ERK), a protein that plays a pivotal role in the MAPK/ERK signaling pathway newdrugapprovals.org. This pathway is often dysregulated in various types of cancer, making it a critical target for therapeutic intervention. The synthesis of this potent anti-cancer agent relies on the specific reactivity of this compound, demonstrating the compound's direct contribution to the development of next-generation targeted therapies newdrugapprovals.org. The presence of the 4-chloro and 3-fluoro substituents on the phenyl ring is critical for the final biological activity of the target molecule, making this specific building block indispensable for the synthesis.

The compound's structure features two electrophilic centers: the carbonyl carbon and the adjacent carbon bearing the chlorine atom. This bifunctional nature allows it to react with a wide range of nucleophiles, leading to the formation of diverse chemical structures, especially heterocyclic compounds which are prevalent in many biologically active molecules mdpi.comwikipedia.org.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 860029-79-4 chemsrc.com
Molecular Formula C₈H₅Cl₂FO chemsrc.com
Molecular Weight 207.03 g/mol chemsrc.com
IUPAC Name This compound

Historical Context and Evolution of Research on α Haloketones

The study of α-haloketones dates back more than a century and has evolved significantly over time. These compounds were initially recognized for their high reactivity, which often made them challenging to handle but also pointed towards their synthetic potential. Early research focused on understanding their fundamental reactions, such as nucleophilic substitution at the α-carbon and their participation in rearrangements like the Favorskii rearrangement.

Historically, the synthesis of α-haloketones was achieved through the direct halogenation of a ketone with elemental halogens (Cl₂, Br₂, I₂) under acidic conditions mdpi.com. While effective, these methods often lacked selectivity and used hazardous reagents. Over the past few decades, significant progress has been made in developing milder, more efficient, and more selective halogenating agents and protocols nih.gov. Reagents such as N-halosuccinimides (NCS, NBS, NIS) have become commonplace, offering better control over the halogenation process mdpi.com.

The evolution of research has also been driven by the increasing demand for complex organic molecules in various applications, particularly for pharmaceuticals. Scientists discovered that α-haloketones are exceptionally useful precursors for synthesizing a wide variety of nitrogen, sulfur, and oxygen-containing heterocycles, such as thiazoles, imidazoles, and furans wikipedia.orgresearchgate.net. These heterocyclic motifs form the core of numerous "blockbuster" pharmacological compounds, cementing the importance of α-haloketones as indispensable building blocks in medicinal chemistry mdpi.comresearchgate.net.

Scope and Research Trajectories for 2 Chloro 1 4 Chloro 3 Fluorophenyl Ethanone

Classical Chemical Synthesis Approaches

Traditional chemical synthesis provides several reliable routes to this compound, primarily through electrophilic aromatic substitution and radical reactions.

Electrophilic Aromatic Acylation with Chloroacetyl Halides

A prominent method for synthesizing aryl ketones, including this compound, is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org

In the synthesis of a related compound, 2-chloro-1-(4-fluorophenyl)ethanone, fluorobenzene (B45895) is reacted with chloroacetyl chloride using AlCl₃ as the catalyst. chemicalbook.comgoogle.com The mechanism involves the formation of an acylium ion, a potent electrophile, which is then attacked by the electron-rich aromatic ring. This method is advantageous as the resulting ketone is deactivated, preventing further acylation reactions. organic-chemistry.org The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields. For instance, a preparation method for 2-chloro-4'-fluoroacetophenone (B45902) describes dropwise adding chloroacetyl chloride to a mixture of fluorobenzene and an ionic liquid at room temperature, followed by a short reaction time and distillation to obtain the product in high yield and purity. google.com

Table 1: Friedel-Crafts Acylation for Synthesis of Halogenated Acetophenones
Starting AreneAcylating AgentCatalystProductKey Features
1-chloro-2-fluorobenzeneChloroacetyl chlorideAluminum chloride (AlCl₃)This compoundForms a resonance-stabilized acylium ion as the electrophile.
FluorobenzeneChloroacetyl chlorideAluminum chloride (AlCl₃)2-chloro-1-(4-fluorophenyl)ethanoneYield of 85% reported. chemicalbook.com
FluorobenzeneChloroacetyl chlorideIonic liquid [mmim]Cl-0.67AlCl₃2-chloro-4'-fluoroacetophenoneYield of 96.65% reported with 99.3% purity. google.com

Radical Chlorination Pathways of Substituted Acetophenones

Free-radical halogenation offers an alternative pathway for the synthesis of α-chloro ketones. wikipedia.org This method is particularly applicable to the chlorination of substituted acetophenones, such as 4'-chloro-3'-fluoroacetophenone. scbt.com The reaction is typically initiated by UV light, which causes the homolytic cleavage of a chlorine molecule into two chlorine radicals. wikipedia.org These radicals then abstract a hydrogen atom from the α-carbon of the acetophenone (B1666503), forming an alkyl radical. This radical subsequently reacts with another chlorine molecule to yield the α-chloro ketone and another chlorine radical, thus propagating the chain reaction. wikipedia.org

While effective, radical chlorination can sometimes lead to a mixture of products due to the high reactivity of radicals, making selectivity a key challenge. scientificupdate.com

Multi-Step Conversions from Precursors

Complex molecules like this compound can also be synthesized through multi-step pathways. vapourtec.comlibretexts.org This approach allows for the gradual construction of the target molecule from simpler, readily available precursors. For instance, the synthesis could begin with a substituted benzene (B151609) derivative that undergoes a series of reactions, such as nitration, reduction, diazotization, and Sandmeyer reaction, to introduce the required chloro and fluoro substituents at the desired positions. The resulting substituted benzene can then be converted to the corresponding acetophenone, which is subsequently chlorinated at the α-position. While potentially longer, this method offers greater control over the final structure and regiochemistry of the product.

Stereoselective and Asymmetric Synthesis of Chiral α-Chloro Alcohols from Halogenated Ethanones

The reduction of prochiral ketones like this compound to their corresponding chiral alcohols is a crucial transformation in pharmaceutical synthesis. rsc.org Biocatalysis, particularly using ketoreductases, has emerged as a powerful tool for achieving high stereoselectivity in these reactions. rsc.orgnih.gov

Biocatalytic Reductions Employing Ketoreductases (KREDs)

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity, often following Prelog's rule to produce the (S)-alcohol or anti-Prelog selectivity for the (R)-alcohol. rsc.orgnih.govresearchgate.net These enzymes utilize cofactors like NADPH or NADH for the hydride transfer. nih.govgoogle.com The biocatalytic reduction of α-halo ketones using KREDs is an attractive method for producing enantiopure halohydrins, which are important building blocks for pharmaceuticals. researchgate.net

For the synthesis of chiral 2-chloro-1-(4-chloro-3-fluorophenyl)ethanol, whole cells or isolated KREDs can be employed. rsc.orggoogle.com The process involves incubating the substrate, this compound, with the biocatalyst in a suitable buffer system, often with a cofactor regeneration system to ensure the continuous supply of the reduced cofactor. rsc.org Glucose/glucose dehydrogenase (GDH) or isopropanol/alcohol dehydrogenase are commonly used for cofactor regeneration. rsc.org

Enzyme Engineering and Mutant Biocatalyst Development

To enhance the activity, stability, and stereoselectivity of KREDs for industrial applications, protein engineering techniques are widely employed. rsc.orgresearchgate.net Site-directed mutagenesis and directed evolution are used to create mutant enzymes with improved properties. rsc.org For example, by engineering the residues in the substrate-binding pocket of a ketoreductase, variants with enhanced activity and stereoselectivity towards α-halo ketones have been developed. researchgate.net

In one study, engineering of Candida glabrata ketoreductase 1 (CgKR1) at residues Phe92 and Tyr208 resulted in variants with over 99% stereoselectivity for α-halo ketones like 2-chloro-4′-fluoroacetophenone. researchgate.net Molecular dynamics simulations have shown that mutations at specific residues can significantly improve the catalytic activity of KREDs. researchgate.net For instance, the CgKR1-F92C/F94W variant exhibited higher activity towards a wide range of substrates. researchgate.net Similarly, structure-guided protein engineering of an ε-keto ester reductase led to a triple mutant with good catalytic activity and no substrate inhibition. rsc.org

The development of these engineered biocatalysts allows for the efficient and highly selective production of chiral α-chloro alcohols, which are key intermediates in the synthesis of various pharmaceuticals. rsc.orgnih.gov

Table 2: Engineered Ketoreductases for Asymmetric Reduction of Halogenated Ketones
Wild-Type Enzyme SourceEngineered VariantSubstrateKey Improvement
Candida glabrata (CgKR1)Mutations at F92 and Y2082-chloro-4′-fluoroacetophenone, 2-bromoacetophenone>99% stereoselectivity. researchgate.net
Candida glabrata (CgKR1)CgKR1-F92C/F94W28 structurally diverse substratesHigher activity than wild-type. researchgate.net
Scheffersomyces stipites (SsCR)SsCRL211H/V127A/L135I (triple mutant)Methyl (R)-8-chloro-6-hydroxyoctanoate precursorGood catalytic activity (kcat = 16.8 s⁻¹) and no substrate inhibition. rsc.org
Chryseobacterium sp. CA49ChKRED202-Chloro-1-(3,4-difluorophenyl)ethanoneStereoselective reduction with 99% ee. rsc.org
Cofactor Regeneration Strategies in Bioreductions

The asymmetric reduction of prochiral ketones, including halogenated acetophenones, to form chiral alcohols is a critical transformation in pharmaceutical synthesis. This process is often catalyzed by ketoreductases (KREDs), which are dependent on nicotinamide (B372718) cofactors like NADPH or NADH for the supply of reducing equivalents. Due to the high cost of these cofactors, their regeneration is essential for the economic viability of industrial-scale biotransformations.

Two primary strategies are employed for in situ cofactor regeneration:

Substrate-Coupled Regeneration: This approach utilizes a single enzyme that catalyzes both the reduction of the target ketone and the oxidation of a sacrificial co-substrate. A common example is the use of a large excess of isopropanol, which is oxidized to acetone, thereby regenerating the required NADPH. While simple, this method can be limited by thermodynamic equilibria, often requiring a significant excess of the co-substrate to drive the reaction to completion.

Enzyme-Coupled Regeneration: This more common and often more efficient method involves a secondary enzyme and a corresponding substrate to regenerate the cofactor. For NADPH-dependent reductions, glucose dehydrogenase (GDH) is frequently paired with a KRED. In this system, glucose is oxidized to gluconolactone, which regenerates NADPH. This creates a highly favorable thermodynamic sink, driving the primary reduction reaction forward. For whole-cell biocatalysis, the cell's own metabolic pathways, often utilizing glucose, can regenerate the cofactors internally.

For the bioreduction of ketones structurally similar to this compound, enzyme-coupled systems are well-documented. For instance, the production of (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol utilizes a ketoreductase from Hansenula polymorpha expressed in E. coli. In this system, the regeneration of NADPH is accomplished by a co-expressed glucose-6-phosphate dehydrogenase, which uses glucose present in the medium as the sacrificial substrate.

Optimization of Biotransformation Conditions (e.g., pH, Temperature, Substrate Concentration, Co-solvents)

To maximize the efficiency and selectivity of bioreduction processes, several reaction parameters must be carefully optimized. These conditions are highly specific to the enzyme and substrate .

pH: The pH of the reaction medium affects the ionization state of both the enzyme's active site residues and the substrate, thereby influencing catalytic activity and stability. Most dehydrogenases operate optimally within a pH range of 6.0 to 8.0. For example, studies on the bioreduction of other acetophenones have identified optimal pH values around 5.25 to 7.0. nih.gov

Temperature: Temperature impacts enzyme activity and stability. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature represents a balance between these two factors. For many ketoreductases used in whole-cell systems, temperatures between 25°C and 35°C are typical. nih.gov

Substrate Concentration: High substrate concentrations are desirable for industrial processes to maximize space-time yield. However, many ketones, particularly halogenated ones, can exhibit substrate inhibition or toxicity to whole-cell biocatalysts at high concentrations. A fed-batch strategy, where the substrate is added incrementally, is often employed to maintain a low, non-inhibitory concentration.

Co-solvents: Halogenated ethanones often have low aqueous solubility. To improve substrate availability, water-miscible organic co-solvents (e.g., DMSO, isopropanol) can be added to the reaction medium. The type and concentration of the co-solvent must be carefully selected to avoid inactivating the enzyme.

The following table illustrates typical ranges for optimizing biotransformation conditions for substituted acetophenones, based on studies of related compounds.

ParameterTypical Optimal RangeRationale
pH 6.0 - 8.0Maintains optimal ionization state of the enzyme's active site and cofactor stability.
Temperature (°C) 25 - 40Balances increased reaction kinetics with enzyme stability to prevent denaturation.
Substrate Conc. 10-100 g/L (often via fed-batch)Maximizes productivity while avoiding potential substrate inhibition or toxicity to the biocatalyst.
Co-solvent 5-20% (v/v) (e.g., Isopropanol, DMSO)Enhances the solubility of hydrophobic substrates in the aqueous reaction medium.

Chemoenzymatic Approaches for Chiral Intermediate Production

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical reactions to create efficient and novel synthetic routes. In the context of producing chiral halohydrins like (S)-2-chloro-1-(4-chloro-3-fluorophenyl)ethanol, a chemoenzymatic approach typically involves the enzymatic reduction of the prochiral ketone followed by subsequent chemical modifications.

A key example involves the highly enantioselective bioreduction of 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone. This reaction, catalyzed by a recombinant ketoreductase, produces the corresponding (S)-alcohol with an excellent enantiomeric excess (e.e.) of 100% and a high yield of 89%. This enzymatic step provides a reliable method for establishing the desired stereocenter, which can be challenging to achieve with high precision through purely chemical means. The resulting chiral alcohol is a valuable building block for the synthesis of more complex molecules, such as active pharmaceutical ingredients.

Chemical Synthesis: Production of the starting material, this compound, through conventional chemical methods like Friedel-Crafts acylation.

Biocatalytic Reduction: Asymmetric reduction of the ketone to the chiral alcohol, (S)-2-chloro-1-(4-chloro-3-fluorophenyl)ethanol, using a whole-cell or isolated enzyme system with cofactor regeneration.

Chemical Transformation: Further chemical modification of the chiral alcohol intermediate to synthesize the final target molecule.

This approach leverages the strengths of both disciplines: the power of traditional organic synthesis to construct the basic carbon skeleton and the precision of biocatalysis to introduce chirality with high fidelity.

Sustainable and Green Chemistry Considerations in Halogenated Ethanone Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These considerations are paramount in the synthesis of halogenated compounds, which often involve corrosive reagents and generate significant waste streams.

Solvent Selection and Deep Eutectic Solvents in Synthesis

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The Friedel-Crafts acylation, a common method for synthesizing aryl ketones like this compound, traditionally uses volatile and often toxic organic solvents (e.g., nitrobenzene, dichloroethane) and stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃).

A greener alternative is the use of Deep Eutectic Solvents (DES) . DES are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that form a eutectic with a melting point much lower than the individual components. They are attractive as green solvents due to their low volatility, non-flammability, biodegradability, and often low cost.

Certain DES, particularly those containing a metal salt like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), can function as both the solvent and the Lewis acid catalyst. For example, a DES formed from choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been shown to be an effective medium for Friedel-Crafts acylation, offering high yields and the potential for catalyst recycling. nih.gov This approach eliminates the need for volatile organic solvents and moisture-sensitive catalysts.

DES Component 1 (HBA)DES Component 2 (HBD/Catalyst)Molar RatioApplication in Synthesis
Choline ChlorideZinc Chloride (ZnCl₂)1:3Friedel-Crafts Acylation
Choline ChlorideUrea1:2General Reaction Medium
Choline ChlorideGlycerol1:2Biocatalysis Medium

Waste Minimization and By-product Reduction Strategies

Reducing waste is a core principle of green chemistry, often measured by metrics like the E-factor (mass of waste per mass of product) and atom economy. In the synthesis of halogenated ethanones, waste can arise from the catalyst, solvent, and formation of undesired by-products (e.g., regioisomers in Friedel-Crafts reactions).

Strategies to minimize waste include:

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives significantly reduces waste. The use of a recyclable DES/catalyst system in Friedel-Crafts reactions is a prime example.

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) can improve selectivity towards the desired product, thereby reducing the formation of impurities that require separation and disposal.

Solvent Recycling: Implementing procedures to recover and reuse solvents can drastically lower the process mass intensity. DES, with their low volatility, are particularly amenable to recovery by evaporation of water or extraction of the product.

Closed-Loop Systems: Designing processes where by-products from one step can be used as raw materials in another helps to create a more circular and less wasteful chemical process.

By integrating biocatalysis and green chemistry principles, the synthesis of complex molecules like this compound can be made more efficient, selective, and environmentally sustainable.

Nucleophilic Substitution Reactions at the α-Carbon

The α-carbon of this compound is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This enhanced reactivity makes it a valuable substrate for various synthetic transformations. up.ac.za

The reaction of this compound with heteroatom nucleophiles, such as amines, alcohols, and thiols, is a key feature of its chemical behavior. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the chloride ion.

For instance, the reaction with primary or secondary amines can yield valuable α-aminoketone derivatives. A similar transformation has been reported for a related compound, 2-chloro-1-(4-methoxyphenyl)-ethanone, which is condensed with potassium phthalimide, followed by hydrolysis to produce 2-amino-1-(4-hydroxyphenyl)-ethanone. google.com This suggests that this compound would react analogously with various amines to form the corresponding 2-amino-1-(4-chloro-3-fluorophenyl)ethanone derivatives. These derivatives are potential precursors for various biologically active molecules. myskinrecipes.com

The interaction with alkoxides, such as sodium methoxide, can also lead to nucleophilic substitution, yielding α-methoxy ketones. However, with α-haloketones, a competing reaction pathway of epoxidation can also occur. up.ac.za

Table 1: Representative Reactions with Heteroatom Nucleophiles
NucleophileProduct TypeReaction Conditions
Primary/Secondary Amine (e.g., RNH₂)α-AminoketoneTypically in a suitable solvent, may require a base
Alkoxide (e.g., NaOCH₃)α-MethoxyketoneAlcoholic solvent
Thiol (e.g., RSH)α-ThioketoneOften in the presence of a base

Reactions with carbon-based nucleophiles offer a powerful method for carbon-carbon bond formation. Grignard reagents, for example, are expected to react with this compound primarily at the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com This would lead to the formation of a tertiary alcohol after an acidic workup. It is important to note that the Grignard reagent could also potentially act as a base, leading to deprotonation at the α-carbon.

Enolates, being soft nucleophiles, are well-suited for SN2 reactions at the α-carbon of α-haloketones. libretexts.orglibretexts.org The alkylation of enolates with this compound would result in the formation of a new carbon-carbon bond at the α-position, yielding a 1,4-dicarbonyl compound or a related structure. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation and to prevent side reactions. libretexts.org

Table 2: Expected Reactions with Carbon Nucleophiles
NucleophileExpected Major ProductKey Considerations
Grignard Reagent (RMgX)Tertiary Alcohol (addition to carbonyl)Potential for side reactions due to the basicity of the Grignard reagent.
Enolate (e.g., from a ketone)1,4-Dicarbonyl Compound (SN2 at α-carbon)Requires careful control of reaction conditions to favor alkylation over other pathways.

Carbonyl Group Transformations: Reduction and Oxidation Reactions

The carbonyl group in this compound can undergo both reduction and oxidation reactions.

Reduction of the ketone to a secondary alcohol can be readily achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation, converting the carbonyl group to a hydroxyl group. masterorganicchemistry.compressbooks.pubchemguide.co.ukyoutube.com For example, the reduction of the similar compound 2-Bromo-1-(4-chlorophenyl)ethanone with NaBH₄ in ethanol (B145695) has been reported. researchgate.net This suggests that this compound would be similarly reduced to 2-chloro-1-(4-chloro-3-fluorophenyl)ethanol.

The reverse reaction, the oxidation of the corresponding secondary alcohol back to the ketone, can be accomplished using various oxidizing agents. Common reagents for this purpose include chromate-based reagents or milder, more selective methods.

Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Moiety

The 4-chloro-3-fluorophenyl ring of the molecule can undergo electrophilic aromatic substitution (EAS). The directing effects of the halogen substituents play a crucial role in determining the position of the incoming electrophile. Both chlorine and fluorine are ortho-, para-directing groups due to their ability to donate lone-pair electrons through resonance. stackexchange.comechemi.comlibretexts.org However, they are also deactivating groups due to their strong inductive electron-withdrawing effect. stackexchange.comechemi.com

In the case of the 4-chloro-3-fluorophenyl group, the two halogen substituents will influence the regioselectivity of the substitution. The acyl group is a meta-directing and deactivating group. Therefore, the positions ortho and para to the halogens are the most likely sites for electrophilic attack. The relative rates of nitration for halobenzenes compared to benzene are as follows: fluorobenzene (0.11), chlorobenzene (B131634) (0.02), and bromobenzene (B47551) (0.06). stackexchange.com This indicates that the fluorine atom is less deactivating than the chlorine atom, which could influence the final substitution pattern. For instance, in the nitration of 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one using fuming nitric acid and concentrated sulfuric acid, nitration occurs on the 4-chlorophenyl ring. researchgate.net

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactionElectrophileExpected Major Product(s)
NitrationNO₂⁺Substitution at positions ortho to the halogen atoms.
HalogenationBr⁺ or Cl⁺Substitution at positions ortho to the existing halogen atoms.
Friedel-Crafts Acylation/AlkylationR-C=O⁺ or R⁺Generally disfavored due to the deactivating nature of the ring.

Reaction Kinetics and Mechanistic Pathways Elucidation

Kinetic studies on the reactions of α-haloketones have generally shown that the halogen at the α-position is significantly more reactive towards nucleophilic substitution than in simple alkyl halides. up.ac.za This enhanced reactivity is attributed to the electronic influence of the adjacent carbonyl group.

Computational studies have provided deeper insights into the mechanistic pathways of these reactions. up.ac.za For nucleophilic substitution at the α-carbon, the reaction can proceed through a classic SN2 transition state. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the specific structure of the α-haloketone. Kinetic studies on related systems, such as the reaction of 2-chloro-5-nitropyrimidine (B88076) with α-nucleophiles, have utilized Brønsted type-plots to probe the transition state structure and the degree of bond formation in the rate-determining step. frontiersin.org Such analyses can reveal whether the mechanism is concerted or stepwise.

Furthermore, as mentioned earlier, competing reaction pathways such as epoxidation can occur, particularly with strong, hard nucleophiles like alkoxides. up.ac.za The elucidation of these mechanistic details is crucial for controlling the outcome of reactions involving this compound and for its effective utilization in organic synthesis.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 1 4 Chloro 3 Fluorophenyl Ethanone

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for elucidating the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provide detailed information on the connectivity of atoms, molecular weight, and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone, the spectrum is expected to show a distinct singlet for the two protons of the chloromethyl group (-CH₂Cl). The aromatic region would display a more complex pattern for the three protons on the phenyl ring. These protons would exhibit splitting due to both proton-proton (³JHH) coupling and proton-fluorine (³JHF, ⁴JHF) coupling, resulting in intricate multiplets. walisongo.ac.id

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be characterized by a signal for the carbonyl carbon (C=O) in the downfield region (typically ~190 ppm). Signals for the six aromatic carbons and the single aliphatic carbon (-CH₂Cl) would also be present. The presence of the fluorine atom induces splitting (C-F coupling) in the signals of nearby carbon atoms, which is a key diagnostic feature. walisongo.ac.idrsc.org

¹⁹F NMR: Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum is relatively simple, showing a single resonance. rsc.org The chemical shift of this signal is highly sensitive to the electronic environment of the fluorine atom on the aromatic ring. biophysics.org

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~4.8 Singlet (s) -C(=O)CH ₂Cl
¹H ~7.5-8.0 Multiplets (m) Aromatic protons
¹³C ~45 Singlet (s) -C(=O)C H₂Cl
¹³C ~115-165 Doublets (d) and Singlets (s) Aromatic carbons (with C-F coupling)
¹³C ~190 Singlet (s) or Doublet (d) C =O

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS), is essential for confirming the molecular weight and assessing the purity of a compound. lcms.cz For this compound, the mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion. Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4) reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. This isotopic pattern is a definitive indicator of the number of chlorine atoms in the molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Table 2: Predicted Mass Spectrometry Data for this compound (C₈H₅Cl₂FO)

Ion Description Predicted m/z Notes
[M]⁺ Molecular Ion (with ²x³⁵Cl) ~205.97 The base peak in the isotopic cluster.
[M+2]⁺ Molecular Ion (with ¹x³⁵Cl, ¹x³⁷Cl) ~207.97 Approximately 65% the intensity of the M peak.
[M+4]⁺ Molecular Ion (with ²x³⁷Cl) ~209.97 Approximately 10% the intensity of the M peak.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com These methods are complementary and provide a molecular fingerprint. nih.gov

IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically found in the range of 1680-1700 cm⁻¹. Other significant peaks would include those for the aromatic C=C bond stretching, C-H stretching and bending, and the characteristic absorptions for the C-Cl and C-F bonds. nist.gov

Raman Spectroscopy: Raman spectroscopy also detects these vibrations, but with different selection rules. nsf.gov Aromatic ring vibrations often produce strong signals in the Raman spectrum, complementing the IR data for a comprehensive functional group analysis.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch IR, Raman 3050-3150 Medium-Weak
Carbonyl (C=O) Stretch IR 1680-1700 Strong
Aromatic C=C Stretch IR, Raman 1550-1620 Medium-Strong
C-F Stretch IR 1200-1280 Strong
C-Cl Stretch (Aromatic) IR 1000-1100 Medium

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are vital for separating the target compound from impurities, by-products, and starting materials, thereby allowing for accurate purity determination and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound. In this setup, the compound is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). longdom.org Detection is typically achieved using a UV-Vis detector set to a wavelength where the aromatic system of the molecule absorbs strongly (e.g., ~254 nm). The retention time is a characteristic property for identification, while the peak area is proportional to the concentration, allowing for quantitative analysis.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. dphen1.com A UPLC method would offer a more rapid and efficient way to assess the purity of this compound, which is particularly advantageous for high-throughput screening and process monitoring applications.

Table 4: Representative Chromatographic Method Parameters for Analysis

Parameter HPLC UPLC
Column C18, 4.6 x 150 mm, 5 µm C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water (with 0.1% Formic Acid) Water (with 0.1% Formic Acid)
Mobile Phase B Acetonitrile (with 0.1% Formic Acid) Acetonitrile (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min 0.5 mL/min
Detector UV-Vis (254 nm) UV-Vis (254 nm) / MS

| Analysis Time | 10-15 min | 2-5 min |

X-ray Diffraction Studies for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is not available as a single-crystal X-ray diffraction analysis has not been reported.

Applications of 2 Chloro 1 4 Chloro 3 Fluorophenyl Ethanone As a Key Synthetic Intermediate

Utilization in the Synthesis of Agrochemicals

The structural motifs present in 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone are common in modern crop protection agents. The chloroethanone moiety provides a reactive handle for constructing larger molecular frameworks, while the halogenated phenyl ring is a well-established feature in many active fungicidal compounds.

While not a direct precursor, the synthesis of the broad-spectrum fungicide Prothioconazole from an analogous α-chloro ketone, 2-chloro-1-(1-chlorocyclopropyl)ethanone, exemplifies the utility of this class of intermediates in agrochemical synthesis. researchgate.netresearchgate.netbibliotekanauki.pl Prothioconazole is a triazolinthione fungicide used to control a wide range of diseases in cereal and bean crops. researchgate.net

The synthesis of Prothioconazole involves several key steps where an α-chloro ketone is fundamental. A common synthetic route starts with 1-(1-chlorocyclopropyl)ethanone, which is then halogenated to form the key intermediate 2-chloro-1-(1-chlorocyclopropyl)ethanone. researchgate.netbibliotekanauki.pl This intermediate subsequently undergoes a nucleophilic substitution reaction with 1,2,4-triazole (B32235) to form 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. researchgate.netresearchgate.net This molecule contains the core structure that is further elaborated to yield the final Prothioconazole product. wikipedia.org The role of the analogous chloroethanone in this process highlights how this compound can serve as a valuable starting material for novel fungicides incorporating the 4-chloro-3-fluorophenyl moiety.

FungicideAnalogous Synthetic IntermediateRole of Intermediate
Prothioconazole2-Chloro-1-(1-chlorocyclopropyl)ethanoneKey building block for introducing the triazole group via nucleophilic substitution. researchgate.netresearchgate.net

Role in Pharmaceutical Synthesis

In pharmaceutical chemistry, this compound and its analogs serve as critical building blocks for active pharmaceutical ingredients (APIs). The halogenated phenyl group is a key pharmacophore in many drugs, and the chloroethanone function allows for the efficient construction of complex heterocyclic systems common in medicinal agents.

The synthesis of several important drugs relies on α-chloroethanone derivatives with different halogenation patterns on the phenyl ring. These intermediates are crucial for creating the core structures of the final APIs.

Ticagrelor: This platelet aggregation inhibitor, used to prevent thrombosis, is synthesized using intermediates derived from a difluorophenyl structure. jocpr.comchemicalbook.com While the synthesis of Ticagrelor itself involves coupling (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine with a triazolopyrimidine core, the underlying principle of using a halogenated phenyl unit as a foundational block is analogous. google.comnih.gov The versatility of such building blocks is central to constructing complex chiral molecules like Ticagrelor. nbinno.com

Luliconazole and Miconazole: These are antifungal agents from the imidazole (B134444) class. Their synthesis provides a direct example of the utility of analogous dichlorophenyl ethanones. researchgate.net A key starting material for both Luliconazole and Miconazole is 2-chloro-1-(2,4-dichlorophenyl)ethanone. google.comgoogle.comunimi.it In the synthesis of Miconazole, this intermediate is reduced to the corresponding ethanol (B145695) derivative, which then reacts with imidazole. researchgate.net For Luliconazole, 2-chloro-1-(2,4-dichlorophenyl)ethanone is used to construct the chiral (S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol intermediate, a critical step in achieving the final enantiomerically pure drug. unimi.it

PharmaceuticalClassKey Analogous Intermediate
TicagrelorAntiplatelet(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (derived from difluorophenyl precursors)
LuliconazoleAntifungal2-Chloro-1-(2,4-dichlorophenyl)ethanone google.comgoogle.com
MiconazoleAntifungal2-Chloro-1-(2,4-dichlorophenyl)ethanone researchgate.netscielo.org.mx

The 3-chloro-4-fluorophenyl moiety, which is structurally very similar to the one in this compound, has been identified as an important scaffold for the development of tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetics and medicine as skin-lightening agents. nih.gov

Research has demonstrated that incorporating the 3-chloro-4-fluorophenyl fragment into different chemical structures can enhance their ability to inhibit tyrosinase from Agaricus bisporus (AbTYR). nih.gov This specific halogenation pattern is considered a beneficial feature for engaging with the enzyme's catalytic site. This suggests that this compound is a promising starting material for synthesizing new series of potent tyrosinase inhibitors. nih.govmdpi.com

The reactive nature of the α-chloro ketone makes this compound an excellent precursor for various heterocyclic compounds with known biological activities.

Quinazoline (B50416) Derivatives: Quinazolines are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties. nih.govnih.govresearchgate.net The synthesis of quinazoline derivatives often involves the cyclization of precursors containing an appropriately substituted aniline (B41778) ring. The chloroacetyl group of this compound can be used to alkylate aminobenzoic acids or related compounds, thereby introducing the necessary side chain for subsequent intramolecular cyclization to form the quinazoline ring system.

Thiazoline Derivatives: Thiazolines and their oxidized counterparts, thiazoles, are core structures in many biologically active compounds. A classic method for their synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. nih.gov An analog, 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone, is explicitly used to prepare 4-(3-chloro-4-fluorophenyl)-1,3-thiazole derivatives. Given the similar reactivity of α-chloro and α-bromo ketones, this compound is an ideal substrate for this reaction, enabling the straightforward synthesis of thiazolines and thiazoles bearing the 4-chloro-3-fluorophenyl substituent.

Broad Utility in Heterocyclic Chemistry

The applications detailed above underscore the broad utility of this compound in heterocyclic chemistry. The compound serves as a bifunctional building block: the α-chloro ketone moiety acts as an electrophilic site for nucleophilic substitution and condensation reactions, while the substituted phenyl ring is incorporated into the final product, influencing its physical, chemical, and biological properties. chemimpex.comacs.org

This dual functionality allows it to be a precursor to a wide array of heterocyclic systems, including but not limited to:

Triazoles: As seen in the synthesis pathway analogous to Prothioconazole. researchgate.net

Imidazoles: Demonstrated in the synthesis of Miconazole and Luliconazole. researchgate.netunimi.it

Thiazoles/Thiazolines: Via condensation reactions like the Hantzsch synthesis.

Quinazolines: Through cyclization strategies. researchgate.net

Thienopyridines: The chloroacetyl group is a versatile precursor for building fused heterocyclic systems. acs.orgresearchgate.net

The ability to readily construct such diverse and medicinally relevant scaffolds makes this compound and its analogs indispensable intermediates in modern organic and medicinal chemistry.

Environmental Fate and Degradation Pathways of Halogenated Ethanone Compounds

Aerobic and Anaerobic Degradation in Environmental Compartments

The biodegradation of halogenated aromatic compounds is a key process in their environmental dissipation. The susceptibility of 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone to microbial attack depends on the prevailing redox conditions, with distinct pathways operating under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) environments.

Aerobic Degradation:

Under aerobic conditions, microorganisms often initiate the degradation of chloroaromatic compounds through oxidative pathways. For chloroacetophenones, a common initial step involves a Baeyer-Villiger monooxygenase-catalyzed reaction, which inserts an oxygen atom between the carbonyl carbon and the aromatic ring, forming a corresponding ester. In the case of this compound, this would likely lead to the formation of 4-chloro-3-fluorophenyl acetate (B1210297). This ester can then be hydrolyzed by esterases to yield 4-chloro-3-fluorophenol (B1349760) and chloroacetic acid.

The resulting 4-chloro-3-fluorophenol is a key intermediate. The subsequent degradation of such mixed halogenated phenols can be complex. Generally, bacteria degrade halocatechols through either ortho- or meta-cleavage pathways. However, the presence of multiple halogens can sometimes lead to the formation of reactive intermediates that can inactivate the cleavage enzymes. The fluorine atom, due to the high strength of the C-F bond, is generally more resistant to removal than chlorine. Therefore, initial degradation steps are more likely to involve the cleavage of the C-Cl bonds.

The chloroacetic acid moiety is typically degraded through hydrolytic dehalogenation to glycolic acid, which can then enter central metabolic pathways.

Anaerobic Degradation:

Under anaerobic conditions, reductive dehalogenation is a more prevalent initial step in the degradation of highly halogenated compounds. In this process, the halogenated compound serves as an electron acceptor, and a halogen substituent is replaced by a hydrogen atom. For this compound, reductive dechlorination could occur at either the aromatic ring or the α-carbon. The position of the chlorine atoms on the aromatic ring and the presence of the fluorine atom will influence the feasibility and rate of this process. It is generally observed that reductive dehalogenation is more favorable for more highly chlorinated compounds.

Following partial or complete dehalogenation, the resulting aromatic ketone can be further metabolized through pathways similar to those for non-halogenated acetophenones, which may involve reduction of the ketone to an alcohol, followed by ring cleavage under anaerobic conditions. The presence of the fluorine atom may still pose a challenge for complete mineralization under anaerobic conditions.

It is also important to consider that in some environments, a combination of anaerobic and aerobic processes can lead to more complete degradation. For instance, initial reductive dehalogenation under anaerobic conditions can make the molecule more susceptible to subsequent aerobic oxidation.

Formation and Characterization of Transformation Products

The degradation of this compound is expected to generate a series of transformation products, the nature of which depends on the specific degradation pathway.

Expected Aerobic Transformation Products:

Based on known pathways for similar compounds, the following transformation products can be anticipated under aerobic conditions:

Initial Oxidation and Hydrolysis:

4-chloro-3-fluorophenyl acetate

4-chloro-3-fluorophenol

Chloroacetic acid

Further Degradation of 4-chloro-3-fluorophenol:

Chloro-fluoro-substituted catechols (e.g., 4-chloro-3-fluorocatechol)

Ring cleavage products (e.g., substituted muconic acids)

Expected Anaerobic Transformation Products:

Under anaerobic conditions, the primary transformation products are likely to arise from reductive dehalogenation:

Reductive Dechlorination Products:

1-(4-chloro-3-fluorophenyl)ethanone (from dechlorination of the α-chloro group)

1-(3-fluorophenyl)ethanone (from dechlorination at the 4-position of the ring)

2-Chloro-1-(3-fluorophenyl)ethanone (from dechlorination at the 4-position of the ring)

Further Transformation Products:

1-(4-chloro-3-fluorophenyl)ethanol (from reduction of the ketone)

Phenolic and catecholic derivatives following dehalogenation and further metabolism.

The identification and characterization of these transformation products are crucial for a comprehensive environmental risk assessment, as they may exhibit their own toxicity and persistence. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for identifying these intermediates in laboratory and field studies.

Modeling and Prediction of Environmental Behavior

Given the vast number of chemicals in commerce, it is often impractical to conduct extensive experimental studies on the environmental fate of every compound. Therefore, computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the environmental behavior of chemicals like this compound.

QSAR models correlate the structural and physicochemical properties of molecules with their environmental fate properties, such as biodegradation rates, soil sorption, and bioaccumulation potential.

Predictive Models for Biodegradation:

Several QSAR models have been developed to predict the biodegradability of organic compounds. These models often use molecular descriptors such as:

Molecular weight and size: Larger molecules may be less bioavailable.

Octanol-water partition coefficient (Kow): This parameter indicates the hydrophobicity of a compound and its tendency to partition into organic matter.

Electronic properties: The distribution of electron density in the molecule can influence its reactivity.

Presence of specific functional groups: Certain groups can either enhance or inhibit biodegradation.

For halogenated compounds, the number and type of halogen substituents are critical descriptors. The high stability of the C-F bond, for instance, is a known factor that can lead to persistence. While general models exist, the development of more specific QSARs for polyhalogenated aromatic ketones would improve the accuracy of predictions for compounds like this compound.

Multimedia Environmental Fate Models:

Multimedia fate models, such as fugacity-based models, can be used to predict the distribution of a chemical in different environmental compartments (air, water, soil, sediment, and biota). These models require input data on the chemical's physical-chemical properties (e.g., vapor pressure, water solubility, Kow) and degradation half-lives in each compartment.

For this compound, such models would likely predict a tendency to partition to soil and sediment due to its expected moderate to high hydrophobicity. Its persistence would be influenced by the rates of biotic and abiotic degradation processes in each compartment. The volatility of the compound will determine its potential for long-range atmospheric transport.

The table below summarizes key parameters often used in environmental fate modeling and their likely characteristics for this compound based on its structure.

ParameterPredicted Characteristic for this compoundImplication for Environmental Fate
Log Kow (Octanol-Water Partition Coefficient)Moderately HighTendency to sorb to organic matter in soil and sediment; potential for bioaccumulation.
Water SolubilityLowLimited mobility in aqueous systems; partitioning to sediment.
Vapor PressureLow to ModerateLimited volatilization from water and soil surfaces.
Aerobic Biodegradation Half-lifeModerate to LongPotential for persistence, especially due to the C-F bond.
Anaerobic Biodegradation Half-lifeLongLikely to be persistent under anaerobic conditions without specific microbial adaptation.
Photolysis Half-lifePotentially SignificantSunlight-driven degradation in surface waters could be a relevant removal process.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or alkylation reactions . A common approach involves reacting substituted anilines (e.g., 4-chloro-3-fluoroaniline) with 2-chloroacetyl chloride in a biphasic system (dichloromethane and aqueous NaOH) at 0°C for 3 hours . For derivatives, alkylation of amines with 2-chloroacetophenone precursors under reflux conditions (e.g., acetone, K₂CO₃, KI, 60°C) yields target compounds with purities confirmed by HPLC (44–78% yields) .

Key Reaction Parameters:

ParameterConditionReference
SolventDichloromethane (DCM)/aqueous NaOH
Temperature0°C (acylation) or 60°C (alkylation)
Catalysts/AdditivesK₂CO₃, KI

Q. How is the purity and structural integrity of this compound confirmed?

Methodological Answer: Rigorous characterization employs:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and chlorine/fluorine integration .
  • HPLC Chromatography : Purity assessment (e.g., >95% by area normalization) .
  • Elemental Analysis : C/H/N ratios to validate molecular composition .
  • LC/MS : Mass-to-charge ratio (m/z) for molecular ion verification .

Example ¹H NMR Data for Derivatives:

CompoundKey Signals (δ, ppm)Reference
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone4.02 (s, 2H, CH₂Cl), 3.95–3.82 (m, 4H, piperazine)

Advanced Research Questions

Q. How can stereoselectivity be controlled in reactions involving this compound?

Methodological Answer: High stereoselectivity is achieved via Darzens condensation with electron-deficient aromatic ketones. For example, reactions with nitrobenzaldehyde derivatives under basic conditions yield trans-oxiranes as sole products due to steric and electronic effects . Key factors:

  • Substrate Design : Electron-withdrawing groups (e.g., -NO₂) on the aryl ring enhance regioselectivity.
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) favor transition-state alignment.

Q. Case Study :

  • Substrate : 2-Chloro-1-(3-nitrophenyl)ethanone
  • Yield : >90% trans-oxiranes .

Q. How can contradictions in crystallographic data for derivatives be resolved?

Methodological Answer: Discrepancies in crystal structures (e.g., hydrogen bonding patterns, unit cell parameters) are resolved using:

  • SHELX Software : Refinement of high-resolution data with SHELXL for accurate bond-length/angle calculations .
  • Graph Set Analysis : Categorization of hydrogen-bonding motifs (e.g., R₂²(8) rings) to identify packing anomalies .

Q. Example Workflow :

Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å).

Refinement : SHELXL for twinned or disordered structures .

Validation : Mercury CSD for intermolecular interaction mapping .

Q. What computational methods predict reactivity in derivatives of this compound?

Methodological Answer: Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict:

  • Electrophilic Sites : Chlorine and ketone groups show high electrophilicity (ω > 8.5 eV).
  • Reaction Pathways : Nucleophilic aromatic substitution (SNAr) at the 4-chloro position is favored over fluorinated positions .

Validation : Compare calculated NMR chemical shifts (GIAO method) with experimental data to refine computational models .

Q. How are lachrymatory properties managed during synthesis?

Methodological Answer: The compound’s lachrymatory sensitivity (evident in analogs like 2-chloro-1-(3,4-difluorophenyl)ethanone ) requires:

  • Engineering Controls : Use of sealed reactors with nitrogen inertization.
  • Personal Protective Equipment (PPE) : Chemical goggles, vapor-resistant gloves.
  • Post-Reaction Quenching : Neutralization with aqueous NaHCO₃ before workup .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.